molecular formula C37H34ClN2O6S2- B076095 Lissamine Green CAS No. 11096-63-2

Lissamine Green

Cat. No.: B076095
CAS No.: 11096-63-2
M. Wt: 702.3 g/mol
InChI Key: KZMRYBLIGYQPPP-UHFFFAOYSA-M
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Preparation Methods

Lissamine Green is synthesized through a series of chemical reactions involving the coupling of aminophenyl groups with a naphthyl ring. The synthetic route typically involves the following steps:

Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process is carried out in controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Lissamine Green undergoes various chemical reactions, including:

    Oxidation: It can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can occur with reducing agents, resulting in the cleavage of the dye structure.

    Substitution: The dye can undergo substitution reactions where functional groups on the aminophenyl rings are replaced by other groups.

Common reagents used in these reactions include sodium hypochlorite for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Lissamine Green has a wide range of applications in scientific research:

Mechanism of Action

Lissamine Green exerts its effects by selectively staining cells that are damaged or lack protective mucin or glycocalyx. The dye binds to cellular components, highlighting areas of cell damage. This selective staining is due to the dye’s affinity for cellular proteins and nucleic acids, which allows it to differentiate between healthy and damaged cells .

Comparison with Similar Compounds

Lissamine Green is often compared with other dyes such as Rose Bengal and Sodium Fluorescein:

    Rose Bengal: Similar staining properties but more irritating to the ocular surface.

    Sodium Fluorescein: Used for corneal staining and tear film assessment.

Other similar compounds include:

    Indocyanine Green: Used in medical imaging and diagnostics.

    Eosin Y: Used in histology for staining tissues.

This compound stands out due to its lower toxicity and better patient tolerance, making it a preferred choice for ocular surface staining .

Properties

IUPAC Name

3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35ClN2O6S2/c1-3-39(25-27-9-7-11-33(23-27)47(41,42)43)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)38)30-17-21-32(22-18-30)40(4-2)26-28-10-8-12-34(24-28)48(44,45)46/h5-24H,3-4,25-26H2,1-2H3,(H-,41,42,43,44,45,46)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMRYBLIGYQPPP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34ClN2O6S2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11096-63-2
Record name Lissamine Green
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011096632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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